3-Phenyloxan-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

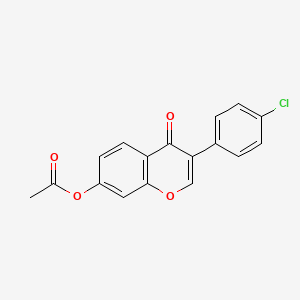

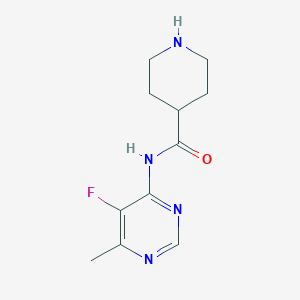

3-Phenyloxan-3-amine hydrochloride is a chemical compound with the CAS Number: 2377032-59-0 . It has a molecular weight of 213.71 . The compound is typically stored at room temperature and comes in a powder form . The IUPAC name for this compound is 3-phenyltetrahydro-2H-pyran-3-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 3-Phenyloxan-3-amine hydrochloride is 1S/C11H15NO.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H . This code provides a standard way to encode the compound’s structure and formula using ASCII strings.

Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenyloxan-3-amine hydrochloride are not available, amines in general can undergo a variety of reactions. They can react with strong acids to form ammonium salts . They can also undergo nucleophilic substitution reactions with halogenoalkanes .

Physical And Chemical Properties Analysis

3-Phenyloxan-3-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Green Chemistry Applications

3-Phenyloxan-3-amine hydrochloride has been explored as a building block in green chemistry, contributing to the synthesis of bio-based materials. For instance, phloretic acid, a phenolic compound related to the phenolation process which might involve compounds like 3-Phenyloxan-3-amine, has been used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, leading to almost 100% bio-based benzoxazine end-capped molecules. These developments pave the way for sustainable alternatives to conventional materials with broad applications in material science (Acerina Trejo-Machin et al., 2017).

Pharmaceutical Solubility Analysis

In the pharmaceutical sector, understanding the solubility of compounds like fluoxetine hydrochloride, which shares structural similarities with 3-Phenyloxan-3-amine hydrochloride, is crucial. Studies have utilized supercritical carbon dioxide to measure the solubility of fluoxetine hydrochloride, providing insights that could inform the design of pharmaceutical processes and equipment for efficient drug formulation and delivery (A. Hezave et al., 2013).

Material Science and Polymer Chemistry

Research has demonstrated the potential of 3-Phenyloxan-3-amine hydrochloride in the synthesis of novel materials. For example, amine-functionalized polymers have been synthesized for environmental applications, showcasing the ability of such compounds to enhance the properties of materials for specific uses like solid-phase microextraction of phenols from environmental samples (H. Bagheri et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Phenyloxan-3-amine hydrochloride are not available, research in the field of amines is ongoing. For example, trace amine-associated receptor 1 (TAAR-1) modulators, which include amines, are being studied as potential treatments for schizophrenia . Another area of research involves the use of amine hydrochloride salts as bifunctional reagents for radical reactions .

properties

IUPAC Name |

3-phenyloxan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUQJLILUASZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyloxan-3-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)

![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)

![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)